molecular formula C12H17NO5S B7960548 Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate

Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate

Cat. No.: B7960548
M. Wt: 287.33 g/mol
InChI Key: QPRVCZFJIOBMNM-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate is an organic compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . This compound is characterized by the presence of a benzoate ester group, a sulfamoyl group, and a methoxypropyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate typically involves the esterification of 3-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the methoxypropyl group can be introduced through a nucleophilic substitution reaction using 3-chloropropyl methoxy ether and a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxypropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the ester and methoxypropyl groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylbenzoate: Lacks the methoxypropyl group, making it less lipophilic.

    Methyl 3-[(3-chloropropyl)sulfamoyl]benzoate: Contains a chloropropyl group instead of a methoxypropyl group, which can alter its reactivity and biological activity.

Uniqueness

Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate is unique due to the presence of the methoxypropyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature can make it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

methyl 3-(3-methoxypropylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-17-8-4-7-13-19(15,16)11-6-3-5-10(9-11)12(14)18-2/h3,5-6,9,13H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRVCZFJIOBMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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